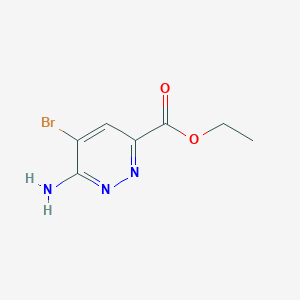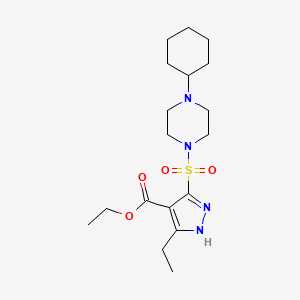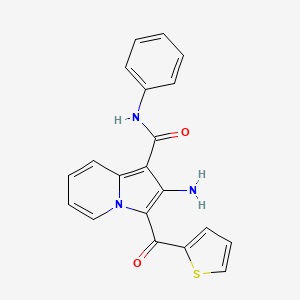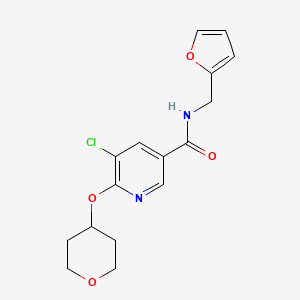
Ethyl 6-amino-5-bromopyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-bromopyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with amino, bromo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-bromopyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by the introduction of an amino group and esterification to form the ethyl carboxylate ester. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination using ammonia or amines under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated pyridazine derivative.
Substitution: The bromo group can be substituted with various nucleophiles such as thiols, amines, or alkoxides, leading to a wide range of substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-5-bromopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-bromopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the amino and bromo groups allows for interactions with various biological molecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 6-amino-5-bromopyridazine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
6-amino-5-bromopyridazine-3-carboxylic acid: Lacks the ester group, making it more polar and potentially more reactive in certain conditions.
6-amino-5-chloropyridazine-3-carboxylate: Chlorine instead of bromine, which may affect its reactivity and biological activity.
Uniqueness: this compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethyl ester group offers a degree of lipophilicity, potentially enhancing its ability to cross biological membranes, while the bromo and amino groups allow for diverse chemical modifications and interactions.
Properties
IUPAC Name |
ethyl 6-amino-5-bromopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBFUSYJEIFWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2421779.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)



![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)


![N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide](/img/structure/B2421797.png)

